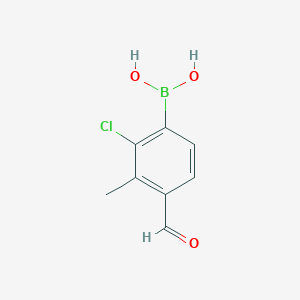

2-Chloro-4-formyl-3-methylphenylboronic acid

CAS No.: 1451391-36-8

Cat. No.: VC3064061

Molecular Formula: C8H8BClO3

Molecular Weight: 198.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451391-36-8 |

|---|---|

| Molecular Formula | C8H8BClO3 |

| Molecular Weight | 198.41 g/mol |

| IUPAC Name | (2-chloro-4-formyl-3-methylphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 |

| Standard InChI Key | XIEPSLHUTAEFTC-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O |

Introduction

Chemical Reactivity

2-Chloro-4-formyl-3-methylphenylboronic acid possesses multiple reactive functional groups that can participate in various chemical transformations:

Formyl Group Reactions

The formyl group provides additional synthetic versatility through reactions such as:

-

Reduction to alcohol

-

Oxidation to carboxylic acid

-

Wittig and related olefination reactions

-

Aldol and related condensation reactions

-

Imine formation with amines

Oxidative Hydroxylation

Phenylboronic acids can undergo oxidative hydroxylation to form phenols. This reaction typically occurs in the presence of oxidants such as hydrogen peroxide or under photocatalytic conditions .

Applications in Synthetic Chemistry

The functionalized nature of 2-Chloro-4-formyl-3-methylphenylboronic acid makes it particularly valuable in several synthetic contexts:

Pharmaceutical Synthesis

This compound can serve as an intermediate in the synthesis of pharmaceutical compounds. The presence of multiple functional groups (boronic acid, chloro, formyl, and methyl) provides various handles for further derivatization and elaboration into complex drug molecules.

Building Block for Heterocyclic Compounds

The formyl group allows for the construction of various nitrogen-containing heterocycles through condensation reactions with nitrogen nucleophiles. These heterocyclic structures are prevalent in pharmaceutically active compounds.

Material Science Applications

Functionalized boronic acids can be incorporated into materials with sensor capabilities, particularly for carbohydrate sensing. The specific substitution pattern of 2-Chloro-4-formyl-3-methylphenylboronic acid could confer unique electronic properties to such materials.

Structural Comparison with Related Compounds

2-Chloro-4-formyl-3-methylphenylboronic acid belongs to a family of substituted phenylboronic acids. Table 2 provides a comparison with structurally related compounds.

Table 2. Comparison of 2-Chloro-4-formyl-3-methylphenylboronic acid with Related Compounds

This comparison highlights the unique substitution pattern of 2-Chloro-4-formyl-3-methylphenylboronic acid and its relationship to other substituted phenylboronic acids. The presence of both electron-withdrawing (Cl, CHO) and electron-donating (CH₃) groups creates a distinctive electronic environment that can influence reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume